Home > Products > Screening Compounds P86111 > N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide -

N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-5568747
CAS Number:
Molecular Formula: C19H29N3O2
Molecular Weight: 331.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide (NAPMA)

Compound Description: N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide (NAPMA) is a compound identified in a study screening molecules for their ability to inhibit receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclast differentiation. It was found to significantly inhibit the formation of multinucleated osteoclasts from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects. NAPMA downregulated the expression of various osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. This downregulation led to a decrease in bone resorption and actin ring formation. In a mouse model of ovariectomy-induced osteoporosis, NAPMA exhibited a protective effect against bone loss. This compound shows promise as a potential drug candidate for osteoporosis and other bone diseases involving excessive bone resorption.

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy)acetamide (PPOAC-Bz) demonstrated a strong inhibitory effect on osteoclastogenesis in a study investigating agents that regulate osteoclast activity. PPOAC-Bz was found to alter the mRNA expression of several osteoclast-specific marker genes and impede the formation of mature osteoclasts. Furthermore, it suppressed F-actin belt formation and bone resorption activity in vitro. In vivo, PPOAC-Bz effectively prevented ovariectomy-induced bone loss. These results highlight PPOAC-Bz as a potential drug candidate for treating osteolytic disorders.

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl) significantly inhibited the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells in a study investigating RANKL-mediated osteoclastogenesis. This inhibition was observed in a dose-dependent manner without significant cytotoxicity. PPOA-N-Ac-2-Cl impacted the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. It also significantly reduced the protein levels of CtsK, a crucial protease in bone resorption. As a result, bone resorption activity and F-actin ring formation were diminished in the presence of PPOA-N-Ac-2-Cl. The study concluded that PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and might be a potential therapeutic agent for osteoclast-related bone diseases.

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides were synthesized and evaluated for their antibacterial potential. The compounds were active against various Gram-positive and Gram-negative bacterial strains. Notably, two compounds in the series, 5o and 5c, displayed excellent minimum inhibitory concentration (MIC) values. Cytotoxicity assessments were conducted to determine their potential as therapeutic agents, revealing 5c (0.51%) and 5g (1.32%) to be the least toxic.

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides (7a-af)

Compound Description: A series of novel 2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides (7a-af) were synthesized and evaluated for their antimicrobial activity. These compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungal strains. Several analogues showed promising antimicrobial activities, with compounds 7c and 7l exhibiting inhibition against fungal strains and compounds 7d, 7l, 7n, and 7r demonstrating strong antibacterial action. Furthermore, compounds 7j, 7l, and 7w exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv.

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

Compound Description: N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives (4a–f) were synthesized and evaluated for their anticonvulsant activity. These compounds were screened using maximal electroshock seizure and subcutaneous pentylenetetrazole models, as well as neurotoxicity tests. Several of the synthesized compounds exhibited promising anticonvulsant activity. Notably, compounds 4a, 4b, and 4c showed potent activity in the maximal electroshock seizure model, with compound 4a also demonstrating potent activity in the subcutaneous pentylenetetrazole screen.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1-piperazinyl)‐N‐(4-methylphenyl)acetamide (7)

Compound Description: 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1-piperazinyl)‐N‐(4-methylphenyl)acetamide (7) was identified as a novel anti-HIV-1 compound that targets the phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] binding site of the HIV-1 matrix (MA) protein. Mechanistic studies revealed that compound 7 directly interacts with and functions through HIV-1 MA. It competes with PI(4,5)P2 for MA binding, leading to a reduction in the production of new virus. Mutations within the PI(4,5)P2 binding site of MA diminished the antiviral effect of compound 7. Compound 7 demonstrated broad neutralizing anti-HIV activity against group M isolates.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. It acts as an allosteric modulator, binding to a distinct site on CXCR3 compared to the chemokine binding site. Specifically, VUF11211 extends from the minor pocket into the major pocket of the transmembrane domains of CXCR3, interacting with residues in helices 1 (Y1.39), 2 (W2.60), 3 (F3.32), 4 (D4.60), 6 (Y6.51), and 7 (S7.39, Y7.43). Mutations of these residues did not affect CXCL11 binding, confirming the allosteric nature of VUF11211's interaction with CXCR3.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) is another high-affinity CXCR3 antagonist, but unlike VUF11211, it does not contain any basic groups. It binds to a distinct allosteric site on CXCR3 compared to the chemokine binding site. Specifically, NBI-74330 anchors in the transmembrane minor pocket lined by helices 2 (W2.60, D2.63), 3 (F3.32), and 7 (S7.39, Y7.43) of CXCR3. Mutations of these residues did not significantly affect CXCL11 binding, supporting the allosteric nature of NBI-74330's interaction with CXCR3.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is an aminopyrazole compound that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. Analog 24 was found to reduce Mcl-1 levels in a concentration-dependent manner, suggesting its potential as an indirect regulator of Mcl-1 function. Combining Analog 24 with a Bcl-2 inhibitor resulted in synergistic induction of apoptosis in pancreatic cancer cell lines. Concurrent pharmacological perturbation of Mcl-1 and Bcl-xL using Analog 24 and navitoclax (a Bcl-2/Bcl-xL/Bcl-w inhibitor) led to synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. These findings suggest that targeting CDK5 with Analog 24 could sensitize pancreatic cancers to Bcl-2 inhibitors.

(S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]argininamide (BIIE0246)

Compound Description: (S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]argininamide (BIIE0246) is a Y2 receptor antagonist. [, ] It was found to reversibly inhibit synaptic transmission at recurrent mossy fiber synapses on dentate granule cells in rat hippocampal slices, but not at perforant path or associational-commissural synapses. BIIE0246 also reduced the frequency of miniature excitatory postsynaptic currents (mEPSCs) in granule cells from epileptic rats and depressed granule cell epileptiform activity dependent on the recurrent mossy fiber pathway. These actions were mediated by activation of presynaptic Y2 receptors. BIIE0246 not only blocked the effects of neuropeptide Y (NPY) but also enhanced recurrent mossy fiber synaptic transmission, mEPSC frequency, and the magnitude of mossy fiber-evoked granule cell epileptiform activity when applied alone.

(S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]- phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592)

Compound Description: (S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]- phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592) is a novel oxazolidinone analog that belongs to a new class of antimicrobial agents. U-100592 displayed in vitro antibacterial activities against a variety of clinically relevant human pathogens, including methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, vancomycin-resistant Enterococcus strains, penicillin-resistant Streptococcus pneumoniae, and multi-drug resistant Mycobacterium tuberculosis. It exhibited a bacteriostatic effect against staphylococci and enterococci and a bactericidal effect against streptococci. U-100592 showed no cross-resistance with existing antibiotics and exhibited a low spontaneous mutation frequency, suggesting a low potential for resistance development.

(S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]- 2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100766)

Compound Description: (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]- 2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100766) is another novel oxazolidinone analog with potent in vitro antibacterial activity against a range of clinically significant human pathogens, similar to U-100592. This activity extends to methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, vancomycin-resistant Enterococcus strains, penicillin-resistant Streptococcus pneumoniae, and multi-drug resistant Mycobacterium tuberculosis. Like U-100592, it demonstrated a bacteriostatic effect against staphylococci and enterococci and a bactericidal effect against streptococci. U-100766 showed no cross-resistance with established antibiotics and exhibited a low spontaneous mutation frequency, indicating a low potential for the development of resistance.

(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC-80)

Compound Description: (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC-80) is a selective δ-opioid receptor agonist that produced hypothermia in mice following intraperitoneal injection. [, , ] The hypothermic effect of SNC-80 was antagonized by the δ-opioid receptor antagonist naltrindole, but not by the δ1 antagonist 7-benzylidenenaltrexone (BNTX). [, ] The δ2 antagonist naltriben showed a dose-dependent effect, potentiating or attenuating SNC-80-induced hypothermia depending on the dose. [, ] In ferrets, SNC-80 had minimal effects on esophageal vagal afferents, only producing a minor inhibition of mucosal receptor responses to intense stimuli at high concentrations.

(trans-(dl)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide (U50,488H)

Compound Description: (trans-(dl)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide (U50,488H) is a selective κ-opioid receptor agonist. [, , ] In mice, U50,488H induced dose-dependent hypothermia at higher doses, but produced hyperthermia at lower doses. Its hypothermic effect was antagonized by the κ-opioid receptor antagonist nor-binaltorphimine but was not affected by acute treatment with the irreversible κ antagonist 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA). In rats, U50,488H also produced hypothermia at an ambient temperature of 20 °C but had no effect at 29 °C.

3-(2-ethoxyphenyl)-2-[(1-piperazinyl)methyl]-4(3H)-quinazolinone (PRLX 93936)

Compound Description: 3-(2-ethoxyphenyl)-2-[(1-piperazinyl)methyl]-4(3H)-quinazolinone (PRLX 93936) is a compound that is synthetically active against the activated Ras pathway. It has demonstrated promising efficacy in preclinical laboratory studies and mouse models of multiple myeloma, showing improved survival and tumor growth suppression. A phase 1 clinical trial evaluated PRLX 93936 as a single agent in patients with relapsed or relapsed/refractory multiple myeloma. The maximum tolerated dose was determined to be 20 mg/m2, and the best response observed was a minimal response in 18% of the patients.

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3) is the first tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. It binds to CXCR3 with high affinity (Kd = 1.08 nM) and exhibits potent negative cooperativity with the chemokine CXCL11. RAMX3 has been instrumental in the discovery and characterization of small molecules as allosteric modulators of the CXCR3 receptor.

N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazinyl}acetamide (Ranolazine)

Compound Description: N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazinyl}acetamide (Ranolazine) is a drug used to treat chronic angina. A long-term toxicity study in rats showed that doses of 150 mg/kg or below were safe, while a dose of 400 mg/kg caused reversible toxicity affecting growth rate, liver and kidney function, and lipid metabolism.

Properties

Product Name

N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C19H29N3O2/c1-2-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23)

InChI Key

FAYKZOSZKBAJSR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.